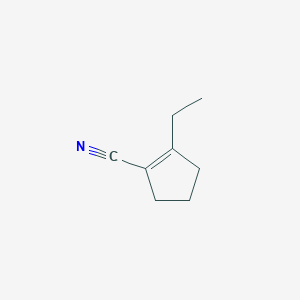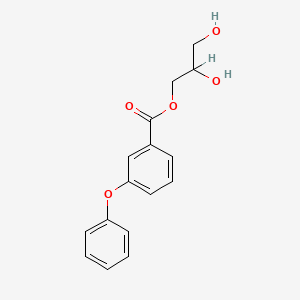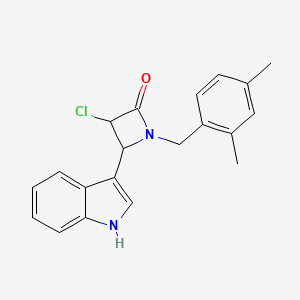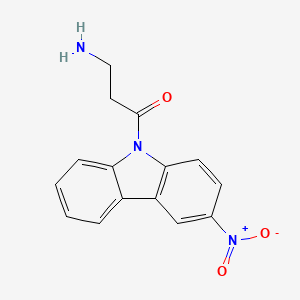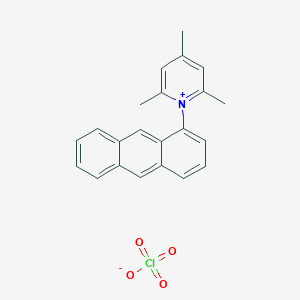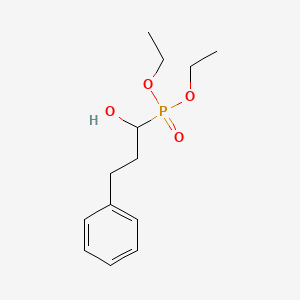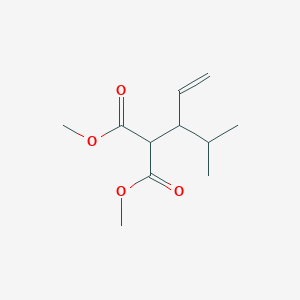
Dimethyl (4-methylpent-1-en-3-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (4-methylpent-1-en-3-yl)propanedioate is an organic compound with a complex structure that includes both ester and alkene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-methylpent-1-en-3-yl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols under acidic conditions. One common method is the reaction of malonic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through the formation of an intermediate malonic ester, which is then further reacted with 4-methylpent-1-en-3-ol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (4-methylpent-1-en-3-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, Grignard reagents
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Aplicaciones Científicas De Investigación
Dimethyl (4-methylpent-1-en-3-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced flexibility or thermal stability.
Mecanismo De Acción
The mechanism of action of Dimethyl (4-methylpent-1-en-3-yl)propanedioate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the alkene group.
Diethyl malonate: Similar to Dimethyl malonate but with ethyl groups instead of methyl groups.
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: A more complex compound with additional functional groups and potential biological activity.
Uniqueness
Dimethyl (4-methylpent-1-en-3-yl)propanedioate is unique due to the presence of both ester and alkene functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and other applications.
Propiedades
Número CAS |
87802-96-8 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
dimethyl 2-(4-methylpent-1-en-3-yl)propanedioate |
InChI |
InChI=1S/C11H18O4/c1-6-8(7(2)3)9(10(12)14-4)11(13)15-5/h6-9H,1H2,2-5H3 |
Clave InChI |
VVTRDOQIOTVTDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C=C)C(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)

